molecular formula C17H17N5O2 B12392121 Xanthine oxidoreductase-IN-5

Xanthine oxidoreductase-IN-5

Cat. No.: B12392121
M. Wt: 323.35 g/mol
InChI Key: OTVAJNZWRVQKOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Xanthine oxidoreductase-IN-5 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It may also participate in substitution reactions depending on the presence of specific functional groups .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity .

Major Products: The major products formed from the reactions involving this compound are typically the result of its inhibitory action on xanthine oxidoreductase, leading to reduced levels of uric acid and other related metabolites .

Comparison with Similar Compounds

  • Allopurinol
  • Febuxostat
  • Topiroxostat

Comparison: Xanthine oxidoreductase-IN-5 is unique in its specific binding affinity and inhibitory potency compared to other xanthine oxidoreductase inhibitors. While allopurinol, febuxostat, and topiroxostat are well-known inhibitors, this compound offers potential advantages in terms of reduced side effects and improved efficacy .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22)

InChI Key

OTVAJNZWRVQKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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